molecular formula C12H15F3N2S B4552832 1-Butyl-3-[3-(trifluoromethyl)phenyl]thiourea

1-Butyl-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4552832
M. Wt: 276.32 g/mol
InChI Key: DEKYDHXLEZJPFA-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Butyl-3-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(trifluoromethyl)aniline with butyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, with a base catalyst like triethylamine to facilitate the formation of the thiourea linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Butyl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. For instance, its gibberellin-like activity is attributed to its ability to bind to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with residues Phe238 and Ser191. This interaction results in stronger binding and activation of the receptor, leading to physiological responses such as hypocotyl elongation and seed germination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to its specific alkyl chain length and trifluoromethyl substitution, which contribute to its distinct chemical properties and biological activities. Its ability to act as a plant growth regulator and potential therapeutic agent highlights its versatility and importance in scientific research .

Properties

IUPAC Name

1-butyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2S/c1-2-3-7-16-11(18)17-10-6-4-5-9(8-10)12(13,14)15/h4-6,8H,2-3,7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKYDHXLEZJPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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